molecular formula C16H11NO3 B12891976 4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one

4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one

Cat. No.: B12891976
M. Wt: 265.26 g/mol
InChI Key: SHKLSRHJZDMJDS-RAXLEYEMSA-N
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Description

4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one typically involves the condensation reaction of 2-hydroxybenzaldehyde with 3-phenylisoxazol-5(4H)-one. The reaction is usually carried out in an ethanol medium with a catalytic amount of acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-(2-oxobenzylidene)-3-phenylisoxazol-5(4H)-one.

    Reduction: Formation of 4-(2-hydroxybenzyl)-3-phenylisoxazol-5(4H)-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one is unique due to its isoxazole core, which imparts distinct electronic properties and reactivity compared to other Schiff bases. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

(4Z)-4-[(2-hydroxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C16H11NO3/c18-14-9-5-4-8-12(14)10-13-15(17-20-16(13)19)11-6-2-1-3-7-11/h1-10,18H/b13-10-

InChI Key

SHKLSRHJZDMJDS-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=CC=C3O

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=CC=C3O

Origin of Product

United States

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